molecular formula C10H10N2O B8573395 3-(4-Methyl-1,3-oxazol-5-yl)aniline

3-(4-Methyl-1,3-oxazol-5-yl)aniline

Cat. No.: B8573395
M. Wt: 174.20 g/mol
InChI Key: MPBAROGMPQLKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methyl-1,3-oxazol-5-yl)aniline is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-(4-methyl-1,3-oxazol-5-yl)aniline

InChI

InChI=1S/C10H10N2O/c1-7-10(13-6-12-7)8-3-2-4-9(11)5-8/h2-6H,11H2,1H3

InChI Key

MPBAROGMPQLKEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=N1)C2=CC(=CC=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Pd/C (5 g) was transferred carefully to a solution of 4-methyl-5-(3-nitrophenyl)-1,3-oxazole (50 g) in MeOH (600 mL) in a Parr-shaker bottle and hydrogenated at 3.5 kg pressure for 20 h. The reaction mixture was filtered over a celite bed and the filtrate concentrated. The residue was purified by silica gel column chromatograph using 40% EtOAc in petroleum-ether to get a yellow solid. Yield 18 g (42%). 1H NMR (400 MHz, DMSO-d6) δ 8.23 (s, 1H), 7.08 (t, J=8.0 Hz, 1H), 6.82 (s, 1H), 6.71 (d, J=7.9 Hz, 1H), 6.52 (d, J=8.2 Hz, 1H), 5.24 (s, 2H), 2.29 (s, 3H).
Name
4-methyl-5-(3-nitrophenyl)-1,3-oxazole
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of the nitrobenzene adduct (50 g) produced in the previous step C in MeOH (600 mL) was prepared in parr-shaker bottle; Pd/C (5 g) was transferred carefully and hydrogenated at 3.5 kg pressure for 20 h. The reaction mixture was filtered over celite bed and the filtrate was concentrated. The residue was purified by silica gel column chromatograph using 40% EtOAc in pet.ether to get yellow color solid. Yield 18 g (42%). 1H NMR (400 MHz, DMSO-d6) δ 8.23 (s, 1H), 7.08 (t, J=8.0 Hz, 1H), 6.82 (s, 1H), 6.71 (d, J=7.9 Hz, 1H), 6.52 (d, J=8.2 Hz, 1H), 5.24 (s, 2H), 2.29 (s, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step Two

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